molecular formula C16H11N3 B11010984 7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine

7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11010984
M. Wt: 245.28 g/mol
InChI Key: DDISVTPFTBVSAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic compound of significant interest in medicinal chemistry and oncology research . Its core pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, known for its synthetic versatility and ability to mimic the structural features of purines . This compound is primarily investigated for its potent antiproliferative properties against various human cancer cell lines. Its research value stems from its potential as a dual kinase inhibitor; structural analogues based on the pyrazolo[1,5-a]pyrimidine core have demonstrated potent inhibitory activity against critical kinases such as CDK2 (Cyclin-Dependent Kinase 2) and TRKA (Tropomyosin Receptor Kinase A), which are pivotal regulators of the cell cycle and tumorigenesis . The mechanism of action is believed to involve competitive binding at the ATP-binding site of these target kinases, thereby disrupting pro-survival signaling pathways and inducing cell cycle arrest in cancerous cells . The specific incorporation of the naphthalen-2-yl substituent at the 7-position is a key structural feature designed to enhance binding affinity and selectivity through hydrophobic interactions within the enzyme's active site . Researchers utilize this compound as a key chemical intermediate for developing novel therapeutic agents and as a pharmacological tool to study kinase-driven cancer pathways. This product is intended for research applications in a laboratory setting only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C16H11N3

Molecular Weight

245.28 g/mol

IUPAC Name

7-naphthalen-2-ylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H11N3/c1-2-4-13-11-14(6-5-12(13)3-1)15-7-9-17-16-8-10-18-19(15)16/h1-11H

InChI Key

DDISVTPFTBVSAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=NC4=CC=NN34

Origin of Product

United States

Preparation Methods

Enaminone-Based Cyclocondensation

Enaminones derived from naphthalen-2-yl ketones react with 5-amino-3-(substituted)pyrazoles in acetic acid or aqueous media to form the pyrazolo[1,5-a]pyrimidine core. For example:

  • Reaction : 5-Amino-3-methylpyrazole + naphthalen-2-yl enaminone → 7-(naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine.

  • Conditions : Glacial acetic acid, reflux (12–24 h).

  • Yield : 68–85%.

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the aminopyrazole on the enaminone, followed by cyclodehydration (Figure 1).

MCRs enable the simultaneous introduction of the naphthalen-2-yl group and pyrimidine ring formation.

One-Pot Halogenation-Cyclocondensation

A scalable one-pot method combines enaminones, aminopyrazoles, and sodium halides (NaX) with K₂S₂O₈ as an oxidant:

  • Reagents : Naphthalen-2-yl enaminone, 5-aminopyrazole, NaI/K₂S₂O₈.

  • Conditions : H₂O or DMSO, 80°C, 2–6 h.

  • Yield : 70–91%.

Advantages :

  • Halogenation at position 3 occurs concurrently with cyclization.

  • Water acts as a green solvent.

Functionalization of Preformed Pyrazolo[1,5-a]pyrimidine Scaffolds

Suzuki-Miyaura Coupling

Aryl halides at position 7 undergo cross-coupling with naphthalen-2-yl boronic acids:

  • Substrate : 7-Bromopyrazolo[1,5-a]pyrimidine.

  • Catalyst : Pd(PPh₃)₄, K₂CO₃.

  • Conditions : DMF/H₂O (3:1), 100°C, 12 h.

  • Yield : 65–78%.

Nucleophilic Aromatic Substitution

Chlorine at position 7 is displaced by naphthalen-2-yl amines under basic conditions:

  • Reagents : 7-Chloropyrazolo[1,5-a]pyrimidine, naphthalen-2-ylamine.

  • Conditions : K₂CO₃, DMF, 120°C, 24 h.

  • Yield : 55–62%.

Electrochemical C–H Functionalization

Electrochemical methods enable direct C–H chalcogenation or arylation without prefunctionalization:

  • Substrate : 7-Phenylpyrazolo[1,5-a]pyrimidine.

  • Reagents : Naphthalen-2-yl boronic acid, TBABF₄ electrolyte.

  • Conditions : Graphite electrodes, CH₃CN, 10 mA, 1 h.

  • Yield : 70% (for analogous derivatives).

Comparative Analysis of Synthetic Methods

Method Conditions Yield Regioselectivity Scalability
CyclocondensationAcetic acid, reflux68–85%HighModerate
MulticomponentH₂O/DMSO, 80°C70–91%ModerateHigh
Suzuki CouplingPd catalysis, 100°C65–78%HighLow
ElectrochemicalRoom temperature70%LowModerate

Case Study: Optimization of Cyclocondensation

A 2024 study optimized the synthesis using naphthalen-2-yl enaminone 5j and 5-amino-3-methylpyrazole 3b :

  • Step 1 : Enaminone synthesis from naphthalen-2-yl methyl ketone and DMF-DMA (xylene, reflux, 76% yield).

  • Step 2 : Cyclocondensation with 3b in acetic acid (12 h, 84% yield).

  • Purity : >95% (HPLC).

Key Parameters :

  • Excess enaminone (1.2 equiv) improves yield.

  • Acetic acid minimizes side reactions compared to H₂SO₄ .

Chemical Reactions Analysis

Types of Reactions

7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce hydrogenated compounds .

Scientific Research Applications

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine scaffold, including derivatives like 7-(naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine, has been extensively studied for its anticancer properties. Recent research has demonstrated that these compounds can act as dual inhibitors of cyclin-dependent kinases (CDK2) and tropomyosin receptor kinase A (TRKA), which are critical in cancer cell proliferation and survival.

  • Mechanism of Action : The synthesized derivatives exhibit potent inhibitory activity against CDK2 and TRKA with IC50 values comparable to established inhibitors. For instance, specific derivatives showed IC50 values of 0.09 µM against CDK2 and 0.45 µM against TRKA . This dual inhibition is crucial for targeting various cancer types effectively.
  • Cell Cycle Impact : Studies indicate that these compounds can induce cell cycle arrest in the G0–G1 phase and promote apoptosis in cancer cells. For example, treatment with specific derivatives resulted in a significant increase in G0–G1 phase populations, indicating effective growth inhibition .

Inhibition of Kinases

This compound derivatives have shown promise as selective kinase inhibitors beyond CDK2 and TRKA:

  • CHK1 Inhibitors : The compound has been identified as a viable scaffold for developing potent and selective CHK1 inhibitors. These inhibitors play a vital role in regulating the cell cycle and are essential for cancer therapy .
  • Structure-Activity Relationship (SAR) : Ongoing SAR studies have highlighted the importance of modifications at various positions on the pyrazolo[1,5-a]pyrimidine core to enhance potency and selectivity against specific kinases .

Material Science Applications

In addition to their medicinal applications, pyrazolo[1,5-a]pyrimidines are gaining attention in material sciences due to their unique optical properties:

  • Chemo-sensing Applications : The structural features of these compounds make them suitable for developing materials with distinct optical attributes. Their ability to undergo electrochemical transformations enhances their utility in sensor technologies .
  • Photophysical Properties : Recent advancements have indicated that pyrazolo[1,5-a]pyrimidines can be functionalized to improve their photophysical properties, making them valuable for applications in organic electronics and photonic devices .

Summary of Research Findings

Application AreaKey FindingsReferences
Anticancer ActivityPotent dual inhibitors of CDK2/TRKA; significant cell cycle arrest and apoptosis induction.
Kinase InhibitionEffective CHK1 inhibitors; ongoing SAR studies enhancing selectivity and potency.
Material SciencesUnique optical properties; potential applications in chemo-sensing and organic electronics.

Mechanism of Action

The mechanism of action of 7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

  • 7-Position Modifications :

    • Naphthalen-2-yl : The naphthalene group’s extended π-system may improve binding to kinase ATP pockets, as seen in RET inhibitors (e.g., compound WF-47-JS03 in ). However, bulky substituents can limit bioavailability or increase off-target effects .
    • Morpholine : Enhances solubility and targets PI3Kδ, a key enzyme in inflammatory diseases. The morpholine oxygen forms hydrogen bonds, improving target engagement .
    • Trifluoromethyl (CF₃) : Increases metabolic stability and electron-withdrawing effects, critical for TRK and HER2 inhibition .
  • 3- and 5-Position Modifications :

    • Aryl groups (e.g., phenyl, pyridyl) at C-3 or C-5 enhance π-π stacking with enzyme active sites. For example, 3-(4-fluorophenyl) in COX-2 inhibitors improves selectivity over COX-1 .

Pharmacokinetic and Toxicity Considerations

  • Oral Bioavailability : Pyrazolo[1,5-a]pyrimidines generally exhibit improved bioavailability compared to pyrazolotriazines, attributed to their balanced lipophilicity .
  • Brain Penetration : RET inhibitors like WF-47-JS03 demonstrate effective blood-brain barrier penetration but suffer from narrow therapeutic windows at higher doses .
  • Toxicity : Bulky substituents (e.g., naphthalene) may increase hepatotoxicity risks, while trifluoromethyl groups reduce metabolic degradation but could accumulate in tissues .

Biological Activity

7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action, supported by data tables and relevant research findings.

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound, as effective anticancer agents. These compounds have been shown to inhibit various cancer cell lines through multiple mechanisms.

In Vitro Studies

A study evaluating the anticancer efficacy of synthesized pyrazolo[1,5-a]pyrimidines reported significant growth inhibition across multiple cancer cell lines. For instance, compound 6n demonstrated a mean growth inhibition (GI%) of 43.9% across 56 cell lines , indicating its broad-spectrum anticancer activity. The IC50 values for key targets CDK2 and TRKA were found to be 0.22 µM and 0.89 µM , respectively, showcasing its potency as a dual inhibitor ( ).

Case Study: Renal Carcinoma Cell Line

In a specific evaluation against the renal carcinoma cell line RFX 393, two derivatives (6s and 6t ) exhibited notable cytotoxicity with IC50 values of 11.70 µM and 19.92 µM , respectively. These compounds were compared to staurosporine, a known reference compound ( ).

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Induction of Apoptosis : Treatment with these compounds has been shown to induce apoptosis in cancer cells by affecting the cell cycle progression. For example, treated RFX 393 cells showed increased arrest in the G0–G1 phase ( ).

Summary of Biological Activities

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

CompoundCell LineIC50 (µM)MechanismNotes
6nVarious0.22 (CDK2)Dual inhibitorSignificant growth inhibition across 56 lines
6sRFX 39311.70Apoptosis inductionHigher cytotoxicity than 6t
6tRFX 39319.92Apoptosis inductionModerate cytotoxicity

Q & A

Q. What are the foundational synthetic routes for preparing 7-(naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine?

The core scaffold is typically synthesized via cyclocondensation of 5-amino-1H-pyrazoles with dicarbonyl synthons (e.g., β-ketoesters, 1,3-diketones, or enaminones). For example, a naphthalene-substituted derivative can be obtained by reacting 3-aminopyrazole with a naphthalene-containing β-ketoester under reflux in acetic acid or ethanol. Key intermediates are purified via column chromatography (silica gel, hexane/ethyl acetate) and characterized by NMR and mass spectrometry .

Q. How is structural characterization of pyrazolo[1,5-a]pyrimidine derivatives performed?

  • NMR : 1H^1H and 13C^{13}C NMR are critical for confirming regiochemistry. For instance, the C7 proton in pyrazolo[1,5-a]pyrimidines typically appears as a singlet at δ 8.1–8.5 ppm .
  • X-ray crystallography : Used to resolve ambiguous regiochemistry (e.g., distinguishing C3 vs. C7 substitution) and confirm hydrogen bonding in bioactive derivatives .
  • Mass spectrometry (HRMS) : Validates molecular formulas, especially for halogenated or nitrile-containing derivatives .

Q. What safety protocols are essential for handling pyrazolo[1,5-a]pyrimidines?

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Conduct reactions involving POCl₃ or halogenating agents in a fume hood.
  • Neutralize acidic/basic waste before disposal.
  • Store intermediates under inert gas (N₂/Ar) to prevent oxidation .

Q. How are initial biological activities of these compounds screened?

  • In vitro assays : Common targets include kinases (e.g., Pim-1, CDK2) and enzymes (COX-2). IC₅₀ values are determined via fluorescence polarization or ELISA.
  • Antimicrobial screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays .

Advanced Research Questions

Q. How can regioselectivity challenges in C–H functionalization be addressed?

Regioselective C3 vs. C7 substitution is controlled by catalyst choice. For example:

  • C7 arylation : Use Pd(OAc)₂ with SPhos ligand in toluene at 110°C.
  • C3 arylation : Switch to PdCl₂(dppf) without phosphine ligands. Mechanistic studies suggest electronic (C7 acidity) vs. steric (C3 accessibility) factors govern selectivity .

Q. What flow chemistry methods improve scalability for pyrazolo[1,5-a]pyrimidine synthesis?

A telescoped Pd-catalyzed aerobic oxidation/reductive amination sequence enables continuous synthesis of PI3Kδ inhibitors. Key parameters:

  • Flow reactor : Stainless steel, 10 mL volume, 0.5 mL/min flow rate.
  • Optimized yield : 85% for aldehyde intermediates and 78% for final amines .

Q. What strategies enable late-stage halogenation for SAR studies?

Hypervalent iodine reagents (e.g., PhI(OAc)₂) facilitate C3 halogenation (I, Br, Cl) with >80% yields. Example:

  • Iodination : React 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine with NIS (1.2 eq) in DCM at 25°C for 6 hours .

Q. How are pyrazolo[1,5-a]pyrimidines optimized as kinase inhibitors?

  • Structural modifications : Adding a 3-hydroxyphenyl group enhances B-Raf inhibition (IC₅₀ = 12 nM).
  • SAR insights : Bulky substituents at C7 improve selectivity for CDK2 over CDK1 (10-fold) .

Q. What in vivo models validate anti-inflammatory or antitumor activity?

  • Carrageenan-induced paw edema (rats) : Dose-dependent reduction in swelling (ED₅₀ = 5 mg/kg) for COX-2 inhibitors .
  • Xenograft models (mice) : Oral administration of 50 mg/kg/day reduces tumor volume by 60% in HepG2 liver cancer models .

Q. How are contradictory data resolved in regiochemical assignments?

  • Comparative NMR : Contrast chemical shifts with known analogs (e.g., 7-Cl vs. 5-Cl derivatives).
  • DFT calculations : Predict 13C^{13}C NMR shifts for proposed structures and match experimental data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.